2-Coumaranone

Catalog No.
S561434
CAS No.
553-86-6
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Coumaranone

CAS Number

553-86-6

Product Name

2-Coumaranone

IUPAC Name

3H-1-benzofuran-2-one

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2

InChI Key

ACZGCWSMSTYWDQ-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2OC1=O

Synonyms

2,3-Dihydrobenzofuran-2-one; 2-Benzofuranone; 2-Coumaranone; 2-Coumarone; 3H-Benzofuran-2-one; Benzo[b]furan-2(3H)-one; Cumaranone; Isophthalide; NSC 227414; o-Hydroxyphenylacetic acid γ-lactone; α-Coumaranone

Canonical SMILES

C1C2=CC=CC=C2OC1=O

Studying Coumarin Effects:

One notable application of 2-Coumaranone lies in studying the effects of the broader class of coumarins, naturally occurring compounds found in various plants. Researchers have used 2-Coumaranone as a model compound to investigate the impact of coumarins on the development of tumors in the mammary gland of rats. This study aimed to understand the potential role of coumarins in preventing or suppressing cancer growth [].

Origin and Significance:

2-Coumaranone itself is not widely found in nature. However, the benzofuranone core structure is present in several natural products with interesting biological activities. For example, rosmarinic acid, isolated from rosemary oil, and more complex molecules like griseofulvin (an antifungal medication) and rifampicin (an antibiotic) all contain this core structure []. The study of 2-coumaranone can provide insights into the properties and potential applications of these more complex natural products.


Molecular Structure Analysis

2-Coumaranone's key structural features include:

  • Aromatic character: The six-membered benzene ring with alternating single and double bonds exhibits aromaticity, making it stable and electron-rich [].
  • Heterocyclic ring: The five-membered γ-butyrolactone ring contains an oxygen atom, making it a heterocycle. This oxygen atom participates in the conjugation of the molecule, further influencing its electronic properties [].
  • Lactone functionality: The carbonyl group (C=O) adjacent to the oxygen atom in the five-membered ring forms a lactone functional group. This group can undergo hydrolysis reactions [].

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2-coumaranone. Here's one common approach:

  • Pechmann condensation: This reaction involves treating 2-hydroxyacetophenone with sulfuric acid to form the cyclic product, 2-coumaranone [].
C6H5CH(OH)COCH3 (2-hydroxyacetophenone) + H2SO4 -> C6H5-O-CH2-CH2-CO (2-Coumaranone) + H2O

Decomposition:

2-Coumaranone can hydrolyze (break down with water) under acidic or basic conditions. In hot water, the lactone ring slowly breaks, forming 2-hydroxyphenylacetic acid []. This hydrolysis is much faster in the presence of a base.

Other Reactions:

Physical and Chemical Properties

  • Melting point: 49–51 °C [].
  • Appearance: Off-white to pale yellow solid with an aromatic odor [, ].
  • Solubility: Soluble in hot water, diethyl ether, and acetonitrile [].
  • Stability: Relatively stable at room temperature, but hydrolyzes in hot water or aqueous alkalis [].

XLogP3

1.3

Boiling Point

249.0 °C

Melting Point

50.0 °C

UNII

4K47Z4Q1E7

GHS Hazard Statements

Aggregated GHS information provided by 108 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

553-86-6

Wikipedia

Isophthalide

Dates

Modify: 2023-08-15

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